molecular formula C10H20OSi B14623740 1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol CAS No. 56917-72-7

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol

Cat. No.: B14623740
CAS No.: 56917-72-7
M. Wt: 184.35 g/mol
InChI Key: JELONYQBQJRZCC-UHFFFAOYSA-N
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Description

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol is an organic compound with the molecular formula C10H20OSi. It is a derivative of cyclohexene, featuring a trimethylsilyl group and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, where the trimethylsilyl group acts as a leaving group, facilitating the formation of new bonds. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol is unique due to the presence of both the trimethylsilyl and hydroxyl groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

CAS No.

56917-72-7

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

1-methyl-5-trimethylsilylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H20OSi/c1-10(11)7-5-6-9(8-10)12(2,3)4/h5-6,9,11H,7-8H2,1-4H3

InChI Key

JELONYQBQJRZCC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC(C1)[Si](C)(C)C)O

Origin of Product

United States

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